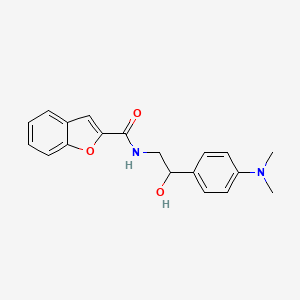

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized by various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The benzofuran moiety is a common component in many biologically active natural and synthetic heterocycles . It is the core of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis

The synthesis of benzofuran derivatives often involves reactions with naturally occurring furanone compounds . These compounds are very sensitive to alkali, and the solvent used in the reaction can greatly influence the obtained product .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has explored the antitumor properties of compounds related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide, focusing on DNA-intercalating agents for potential cancer treatment. For example, phenyl-substituted derivatives have been synthesized and evaluated for in vivo antitumor activity, revealing insights into their interaction with DNA and the impact of structural modifications on their biological activity (Atwell, Baguley, & Denny, 1989).

Synthesis Methodologies

Improved synthesis routes for related compounds have been developed to enhance enantiomeric purity and reduce hazards in chemical processes. This includes the synthesis of enantiomerically pure αla-adrenergic receptor antagonists for treating benign prostatic hyperplasia, showcasing advancements in synthetic efficiency and safety (Kuo, Prouty, Murray, & Shah, 2001).

Polymer Science

The development of new aromatic polymers incorporating long alkyl side chains and 1,3,5-triazine rings has been reported. These polymers demonstrate improved solubility and thermal stability, contributing to the field of polymer science and materials engineering (Lin, Yuki, Kunisada, & Kondo, 1990).

Analytical Chemistry

In analytical chemistry, benzofurazan derivatization reagents have been synthesized for the analysis of short-chain carboxylic acids in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). These reagents enable sensitive detection and quantification of carboxylic acids, contributing to the advancement of analytical methodologies (Santa, Al-Dirbashi, Yoshikado, Fukushima, & Imai, 2009).

Material Science

The synthesis of high-performance electrochromic materials derived from similar compounds highlights their potential in developing electrochromic devices. These materials exhibit multi-oxidation stages and lower oxidation potentials, offering novel approaches for fabricating devices with enhanced optical and electronic properties (Li, Yen, & Liou, 2021).

Wirkmechanismus

Target of Action

Benzofuran derivatives are known for their wide range of biological activities . They have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran derivatives can also vary widely. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells . .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways due to their diverse biological activities . For example, they may interfere with the replication of viruses or the growth of bacteria or cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary greatly depending on their specific structures . These properties can affect the bioavailability of these compounds, which in turn can influence their efficacy and safety.

Result of Action

The result of the action of benzofuran derivatives can include the inhibition of the growth of bacteria, viruses, or cancer cells . .

Action Environment

The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .

Zukünftige Richtungen

Benzofuran compounds, including “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzofuran-2-carboxamide”, have potential applications in many aspects due to their biological activities . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering . Future research could focus on further understanding the biological activities of these compounds and developing them into effective therapeutic drugs.

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-21(2)15-9-7-13(8-10-15)16(22)12-20-19(23)18-11-14-5-3-4-6-17(14)24-18/h3-11,16,22H,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQHTUHHUKNDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)

![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)

![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)

![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)

![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)